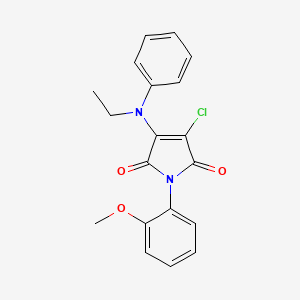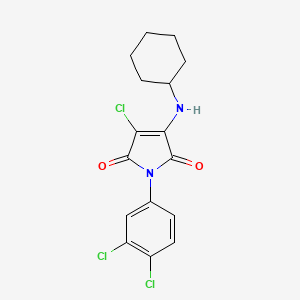
3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
概要
説明
3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and a pyrrole ring, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione typically involves a multi-step process. The initial step often includes the formation of the pyrrole ring through a cyclization reaction. Subsequent steps involve the introduction of chlorine atoms and the methoxy group through various substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
化学反応の分析
Types of Reactions
3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of functional groups.
Substitution: The chlorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups, leading to a diverse range of derivatives.
科学的研究の応用
3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
類似化合物との比較
Similar Compounds
- 3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-phenyl-1H-pyrrole-2,5-dione
- 3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
- 3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Uniqueness
Compared to similar compounds, 3-chloro-4-((3-chloro-4-methoxyphenyl)amino)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione stands out due to its specific arrangement of chlorine atoms and the presence of a methoxy group
特性
IUPAC Name |
3-chloro-4-(3-chloro-4-methoxyanilino)-1-(3,4-dichlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl4N2O3/c1-26-13-5-2-8(6-12(13)20)22-15-14(21)16(24)23(17(15)25)9-3-4-10(18)11(19)7-9/h2-7,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDTWFFKHCOSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-7-(1H-benzo[d]imidazol-2-yl)-5-(3-(dimethylamino)propyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B3471663.png)
![diethyl 5-{[(4-ethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3471675.png)
![ethyl 2-{[(4-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3471681.png)
![ethyl 2-{[3-(3-nitrophenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3471685.png)
![3-chloro-1-(5-chloro-2-methoxyphenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3471691.png)

![3-chloro-1-(3,4-dichlorophenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3471720.png)
![3-chloro-1-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3471726.png)
![3-chloro-1-(3,4-dichlorophenyl)-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3471733.png)
![3-chloro-1-(3,4-dichlorophenyl)-4-[(2,5-dimethoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3471742.png)
![3-chloro-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3471747.png)

![ethyl 4-{[4-chloro-1-(3,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B3471760.png)
![3-(4-chlorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B3471761.png)
